Benzenediazonium sulfate
Description
Structure
2D Structure
Properties
CAS No. |
36211-73-1 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H5N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
AQZZSWZMWUUVCI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Benzenediazonium Sulfate
Electrophilic Aromatic Substitution Pathways
While the diazonium group itself is strongly electron-withdrawing, making the attached benzene (B151609) ring less susceptible to electrophilic attack, the diazonium salt is a key player in the broader context of electrophilic aromatic substitution (EAS). wikipedia.orgwikipedia.org The synthesis of benzenediazonium (B1195382) sulfate (B86663) itself originates from an electrophilic aromatic substitution reaction on a more activated precursor, typically aniline (B41778). The amino group of aniline strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
The formation of the diazonium salt involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid. jove.com The process, known as diazotization, begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile. jove.comyoutube.com The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydration steps that culminate in the formation of the stable benzenediazonium ion. masterorganicchemistry.com
Once formed, the diazonium group's powerful electron-withdrawing nature deactivates the ring towards further electrophilic substitution. numberanalytics.com However, its true synthetic utility lies in its ability to be replaced by a wide variety of nucleophiles, a process that dramatically expands the synthetic chemist's toolkit for creating substituted benzene derivatives that may be difficult to access through direct electrophilic substitution. libretexts.orgchemistrysteps.com
Nucleophilic Substitution Reactions Involving the Diazonium Group
The diazonium group is an exceptional leaving group due to the thermodynamic stability of the nitrogen gas (N₂) molecule that is liberated upon its departure. libretexts.orgjove.com This property drives a host of nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups onto the aromatic ring. numberanalytics.combyjus.com
Sandmeyer-Type Reactions for Aryl Derivatization
The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, providing a reliable method for introducing halides (Cl, Br) and the cyano group (-CN) onto an aromatic ring. wikipedia.orgbyjus.com This reaction involves the treatment of the benzenediazonium salt with a copper(I) salt, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide. masterorganicchemistry.comwikipedia.org
The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. masterorganicchemistry.comwikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which results in the formation of an aryl radical and the release of nitrogen gas. wikipedia.org The aryl radical then reacts with the halide or cyanide ion from the copper(II) species to form the final product, regenerating the copper(I) catalyst in the process. wikipedia.org
| Reagent | Product | Reaction Name |
| CuCl | Chlorobenzene (B131634) | Sandmeyer Reaction |
| CuBr | Bromobenzene | Sandmeyer Reaction |
| CuCN | Benzonitrile | Sandmeyer Reaction |
More recent developments have expanded the scope of Sandmeyer-type reactions to include the introduction of trifluoromethyl (CF₃) groups, highlighting the ongoing evolution and importance of this classic transformation. wikipedia.org
Replacement of the Diazonium Group by Various Functionalities
Beyond the classic Sandmeyer conditions, the diazonium group can be displaced by a variety of other nucleophiles, further underscoring the versatility of benzenediazonium sulfate. jove.combyjus.com
Replacement by Iodide: The introduction of an iodine atom is achieved by treating the diazonium salt solution with potassium iodide. byjus.comlibretexts.org This reaction does not typically require a copper catalyst. masterorganicchemistry.com
Replacement by Fluoride (B91410) (Schiemann Reaction): Fluorobenzene can be synthesized via the Schiemann reaction, where the diazonium salt is treated with fluoroboric acid (HBF₄). jove.comjove.com This forms a diazonium fluoroborate salt which, upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.comlibretexts.org
Replacement by Hydroxyl: Heating an aqueous solution of a diazonium salt leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to form a phenol (B47542). jove.combyjus.com
Replacement by Hydrogen (Deamination): The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). libretexts.org This reaction is mechanistically distinct and is thought to proceed via a radical pathway. libretexts.org
Replacement by a Nitro Group: The diazonium group can be substituted by a nitro group (–NO₂) by heating the diazonium fluoroborate with an aqueous solution of sodium nitrite in the presence of copper. wikipedia.orgbyjus.com
Azo Coupling Reactions with Electron-Rich Substrates
Azo coupling is a characteristic reaction of diazonium salts where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an arylamine. numberanalytics.comorganic-chemistry.org This reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which are often brightly colored and used as dyes. libretexts.orglibretexts.org
Mechanistic Investigations of C-Coupling and N-Coupling
The primary mechanism of azo coupling is an electrophilic aromatic substitution. numberanalytics.comwikipedia.org The positively charged diazonium ion is the electrophile that attacks the activated aromatic ring of the coupling partner. libretexts.orgwikipedia.org
C-Coupling: This is the most common pathway, where the diazonium ion forms a bond with a carbon atom of the aromatic ring. The reaction typically occurs at the para position to the activating group on the coupling partner. organic-chemistry.orgwikipedia.org If the para position is blocked, coupling may occur at an ortho position. wikipedia.org The reaction proceeds through a Wheland-like intermediate, a carbocation that then loses a proton to restore aromaticity and form the stable azo compound. nih.gov
N-Coupling: In certain cases, particularly with primary and secondary amines in alkaline conditions, the diazonium ion can react with the nitrogen atom of the amine to form a triazene. wikipedia.org With aniline, for instance, both C-coupling and N-coupling can be competing reactions. wikipedia.org A resonance description of the diazonium ion shows that the positive charge is delocalized over both nitrogen atoms, allowing for nucleophilic attack at the terminal nitrogen. libretexts.org This N-coupling is generally a fast and reversible process. libretexts.org
Factors Influencing Coupling Reactivity (e.g., pH, Substituent Effects)
Several factors significantly influence the rate and outcome of azo coupling reactions:
pH: The pH of the reaction medium is a critical factor. numberanalytics.comnumberanalytics.com
For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH > 7.5). numberanalytics.comlibretexts.org This is because the phenoxide ion, formed under basic conditions, is a much more powerful activating group than the neutral phenol. numberanalytics.comlibretexts.org
For coupling with anilines, the reaction is generally performed in a slightly acidic medium (pH < 6). libretexts.org At higher pH, the concentration of the diazonium ion decreases, and at very low pH, the amine is protonated, deactivating the ring to electrophilic attack. libretexts.org
Substituent Effects: The nature of the substituents on both the diazonium salt and the coupling partner influences reactivity.
On the Coupling Partner: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the coupling partner increase the nucleophilicity of the aromatic ring, thus increasing the reaction rate. numberanalytics.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) decrease reactivity. numberanalytics.com
On the Diazonium Ion: Electron-withdrawing groups on the aryl ring of the diazonium salt enhance its electrophilicity and reactivity. numberanalytics.com Conversely, electron-donating groups can stabilize the diazonium salt and reduce its reactivity. numberanalytics.com
Steric Hindrance: Bulky substituents on either the diazonium salt or the coupling partner can hinder the approach of the reactants, thereby reducing the rate of reaction. numberanalytics.comnumberanalytics.com
The following table summarizes the effect of substituents on the reactivity of the aromatic coupling partner:
| Substituent | Effect on Reactivity |
| -OH, -NH₂, -OCH₃ | Increases reactivity |
| -NO₂, -CN, -COOH | Decreases reactivity |
Formation of Azo Dyes and Pigments: Chemical Principles
The formation of azo dyes and pigments is a cornerstone of industrial chemistry, with benzenediazonium salts serving as primary reactants. cuhk.edu.hkontosight.ai This process, known as azo coupling, is an electrophilic aromatic substitution reaction. wikipedia.org The diazonium ion, acting as a weak electrophile, attacks an electron-rich aromatic compound, referred to as the coupling component. wikipedia.orgwikipedia.org
Common coupling components include phenols and anilines. wikipedia.orglibretexts.org For the reaction to proceed efficiently, the coupling component must be activated, typically by the presence of an electron-donating group such as a hydroxyl (-OH) or an amino (-NH2) group. savemyexams.com The reaction with phenol is typically carried out in a mildly alkaline solution. The hydroxide (B78521) ions deprotonate the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the diazonium ion. libretexts.orgsavemyexams.com The coupling with anilines is generally performed in a weakly acidic solution. libretexts.org
The position of the substitution on the coupling component is directed by the existing activating group. Coupling usually occurs at the para position to the activating group. If the para position is already occupied, the substitution takes place at the ortho position. wikipedia.org The resulting azo compounds possess an extended conjugated system, Ar-N=N-Ar', which is responsible for their vibrant colors. cuhk.edu.hksavemyexams.com The specific color of the dye is influenced by the nature of the aromatic groups and any substituents present. cuhk.edu.hk
An illustrative example is the reaction of benzenediazonium chloride with phenol to produce the yellow-orange azo compound, Solvent Yellow 7. wikipedia.org Similarly, coupling with naphthalen-2-ol yields an intense orange-red dye. wikipedia.orglibretexts.org
Dediazoniation Pathways
The decomposition of this compound, known as dediazoniation, can proceed through different mechanistic pathways, primarily heterolytic and homolytic cleavage of the C-N bond. core.ac.uk
Heterolytic decomposition involves the cleavage of the C-N bond where the nitrogen molecule departs with both bonding electrons, leading to the formation of a highly reactive phenyl cation and a molecule of nitrogen gas. core.ac.ukcdnsciencepub.comspcmc.ac.in This pathway is favored in solvents with high ionizing power and low nucleophilicity. core.ac.uk The formation of phenols in aqueous solutions and aryl chlorides in the presence of chloride ions are classic examples of reactions proceeding through a heterolytic mechanism. cdnsciencepub.com
Homolytic decomposition , on the other hand, involves the one-electron reduction of the diazonium ion, resulting in the formation of an aryl radical and nitrogen. nptel.ac.innih.gov This pathway is often facilitated by the presence of reducing agents, such as copper(I) salts, or in solvents with high nucleophilicity. core.ac.uknptel.ac.in The generated aryl radical is highly reactive and can participate in various subsequent reactions. nptel.ac.in
The choice between heterolytic and homolytic pathways is influenced by several factors, including the solvent, the presence of catalysts or initiators, and the substituents on the benzene ring. core.ac.uk
The phenyl cation (C₆H₅⁺) is a key intermediate in the heterolytic decomposition of benzenediazonium salts. cdnsciencepub.comacs.orgacs.orgresearchgate.net It is a highly unstable and reactive species, making it a powerful electrophile. cdnsciencepub.comspcmc.ac.in Due to its high reactivity, the phenyl cation is generally unselective in its reactions with nucleophiles. cdnsciencepub.comspcmc.ac.in
Evidence for the existence of the phenyl cation as an intermediate comes from various studies, including kinetic analyses and product distributions in different solvents. cdnsciencepub.comacs.orgacs.org For instance, the decomposition of benzenediazonium salts in the presence of various nucleophiles often yields a mixture of products, consistent with the trapping of a highly reactive intermediate. cdnsciencepub.com The rate of decomposition is often independent of the concentration of the nucleophile, which is characteristic of an SN1-type mechanism involving the formation of a carbocation intermediate. spcmc.ac.in
The decomposition of benzenediazonium salts can be initiated either by heat (thermolysis) or by light (photolysis). shu.ac.ukoup.com While both methods lead to the loss of nitrogen gas, the underlying reaction dynamics and product distributions can differ significantly.
Thermal decomposition can proceed through both heterolytic and homolytic pathways, with the dominant mechanism depending on the reaction conditions. oregonstate.edu For example, the thermal decomposition of benzenediazonium tetrafluoroborate (B81430) in aprotic polar solvents is believed to proceed via a monomolecular decomposition to a phenyl cation. oup.com In contrast, in the presence of copper(I) salts, the thermal decomposition favors a homolytic pathway. nih.gov The stability of diazonium salts towards thermal decomposition is influenced by the counter-ion and the substituents on the aromatic ring. shu.ac.ukwhiterose.ac.uk Electron-donating groups in the ortho and para positions tend to increase thermal stability. shu.ac.uk
Photolytic decomposition also leads to the cleavage of the C-N bond. oup.com The initial step is often the absorption of a photon, leading to an excited state that can then decompose. oup.com The photolysis of benzenediazonium salts can also generate both phenyl cations and phenyl radicals. researchgate.netacs.org In some cases, photolysis can lead to different product ratios compared to thermolysis under the same conditions, suggesting that the product-determining steps may differ. researchgate.net For instance, the photolysis of certain benzenediazonium salts in the presence of chloride ions can yield a higher proportion of chlorobenzene compared to the thermal reaction. researchgate.net The mechanism of photodecomposition can also be influenced by the solvent. oup.comcore.ac.uk
| Decomposition Method | Key Characteristics |
| Thermal | Can proceed via heterolytic or homolytic pathways. The mechanism is sensitive to solvent, catalysts, and substituents. oregonstate.edu |
| Photolytic | Initiated by light absorption. Can generate both phenyl cations and radicals. Product distribution may differ from thermal decomposition. oup.comacs.org |
Radical Reactions Involving Aryl Diazonium Salts
Aryl diazonium salts are important precursors for the generation of aryl radicals. wikipedia.orgnptel.ac.in These radical reactions have significant applications in organic synthesis.
The formation of an aryl radical typically occurs through a single-electron transfer (SET) to the diazonium ion. nptel.ac.inbyjus.com This reduction can be achieved using various reagents, with copper(I) salts being a classic example in the Sandmeyer reaction. nptel.ac.inbyjus.com The resulting aryl radical is a highly reactive intermediate that can undergo a variety of transformations. nptel.ac.in
One common reaction of the aryl radical is abstraction of an atom or group from another molecule. For example, it can abstract a halogen atom from a copper(II) halide, as seen in the Sandmeyer reaction, to form an aryl halide and regenerate the copper(I) catalyst. byjus.comlibretexts.org Aryl radicals can also add to double bonds, a key step in the Meerwein arylation reaction, where an activated alkene reacts with a diazonium salt to form a phenylated product. wikipedia.org
Furthermore, aryl radicals can be involved in dimerization reactions to form biaryls, a side product often observed in radical-mediated reactions of diazonium salts. libretexts.org The generation and subsequent reactions of aryl radicals from diazonium salts provide a powerful tool for the formation of C-C and C-X bonds in aromatic systems.
Metal-Catalyzed Reactions and Single Electron Transfer Processes
Metal catalysts, particularly copper salts, play a crucial role in many reactions of this compound. nih.govbyjus.com These reactions often proceed through a single electron transfer (SET) mechanism. rsc.orgresearchgate.net210.212.36
The Sandmeyer reaction is a prime example of a metal-catalyzed reaction involving a diazonium salt. nih.govbyjus.com In this reaction, a copper(I) salt catalyzes the conversion of the diazonium salt to an aryl halide or cyanide. wikipedia.orgbyjus.com The currently accepted mechanism involves the transfer of a single electron from the copper(I) catalyst to the diazonium ion. byjus.com This SET process generates an aryl radical, dinitrogen, and a copper(II) species. byjus.com The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. libretexts.org
The Meerwein arylation, another important reaction, also utilizes a copper catalyst to facilitate the addition of an aryl group to an activated double bond. wikipedia.org Similar SET processes are believed to be involved in this reaction as well.
The efficiency and outcome of these metal-catalyzed reactions can be influenced by the nature of the metal catalyst, the ligands, and the reaction conditions. nih.gov The ability of benzenediazonium salts to undergo SET with metal catalysts makes them versatile intermediates for a wide range of synthetic transformations. rsc.orgresearchgate.net
| Reaction | Catalyst | Key Intermediate | Product |
| Sandmeyer Reaction | Copper(I) Halide/Cyanide | Aryl Radical | Aryl Halide/Cyanide |
| Meerwein Arylation | Copper Salt | Aryl Radical | Phenylated Alkene |
Reactions in Supramolecular Environments (e.g., Micelles, Crown Ethers)
The reactivity of this compound is significantly influenced by the presence of supramolecular assemblies such as micelles and crown ethers. These environments can alter reaction rates, product distributions, and even the mechanistic pathways of reactions involving the diazonium ion. This is primarily due to the encapsulation or complexation of the diazonium salt, which changes its immediate chemical surroundings compared to a homogeneous solution.
Influence of Micelles
Micelles, which are aggregates of surfactant molecules in solution, create distinct microenvironments (hydrophobic cores and charged or polar surfaces) that can selectively bind reactants and catalyze or inhibit reactions. The effect of micelles on the reactions of arenediazonium ions, including this compound, is a well-studied phenomenon. The nature of the surfactant—be it anionic, cationic, or nonionic—plays a crucial role in determining the outcome of the reaction.
Anionic micelles, such as those formed by sodium dodecyl sulfate (SDS), have been shown to inhibit the spontaneous decomposition of arenediazonium ions. researchgate.net This stabilization is attributed to the electrostatic repulsion between the positively charged benzenediazonium ion and the anionic head groups of the surfactant at the micelle-water interface, known as the Stern layer. This separation hinders the approach of nucleophiles and slows down the rate of dediazoniation. For instance, studies on the reaction of 3-methylbenzenediazonium with antioxidants like gallic acid and octyl gallate in the presence of SDS micelles demonstrated a notable inhibition of the reaction rate. researchgate.net The inhibitory effect on the reaction with the hydrophilic gallic acid was rationalized by the electrostatic separation of the reactants, while for the hydrophobic octyl gallate, the inhibition was attributed to a dilution effect within the micellar phase. researchgate.net
Conversely, cationic micelles, such as those of cetyltrimethylammonium bromide (CTAB), can accelerate certain reactions of benzenediazonium salts. In the iodo-de-diazoniation reaction, the presence of CTAB micelles leads to a significant increase in the yield of iodobenzene (B50100) compared to the reaction in an aqueous solution without surfactants. This catalytic effect is attributed to the concentration of both the benzenediazonium cation and the iodide anion within the compact volume of the micellar Stern layer. The electrostatic attraction between the cationic micelle and the anionic nucleophile (iodide), as well as the incorporation of the diazonium ion, increases the effective concentration of the reactants, thereby enhancing the reaction rate.
Nonionic micelles, like those of Triton-X-100, have been observed to have a negligible effect on the yield of iodo-de-diazoniation, indicating that electrostatic interactions are the primary drivers of micellar influence on this particular reaction.
The table below summarizes the observed effects of different micellar systems on the iodo-de-diazoniation of benzenediazonium chloride, a closely related salt.
| Surfactant Type | Example Surfactant | Effect on Iodo-de-diazoniation Yield | Probable Reason |
| Anionic | Sodium Dodecyl Sulfate (SDS) | No facilitation of product formation | Electrostatic repulsion between the diazonium ion and the micellar surface |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Reasonable increase in product yield | Concentration of reactants due to electrostatic and hydrophobic interactions |
| Nonionic | Triton-X-100 | No facilitation of product formation | Lack of strong electrostatic interactions to concentrate the reactants |
This data is based on findings from iodo-de-diazoniation reactions of benzenediazonium chloride.
Influence of Crown Ethers
Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity. The size of the cavity and the nature of the cation determine the stability of the resulting host-guest complex. Benzenediazonium ions have been shown to form stable complexes with various crown ethers, such as 18-crown-6 (B118740) and 21-crown-7, in nonpolar solvents. researchgate.nettdl.org This complexation significantly enhances the thermal stability of the diazonium salt. shu.ac.uk
The stabilization arises from the insertion of the -N₂⁺ group into the crown ether's cavity, where it is shielded from external nucleophiles and solvent molecules. The interaction is primarily electrostatic, involving the positive charge of the diazonium group and the electron-rich oxygen atoms of the polyether ring. The stability of these complexes is influenced by the match between the size of the diazonium ion and the crown ether's cavity. Research has shown that for substituted benzenediazonium ions, the equilibrium constant for complex formation (K) is largest, and the rate of dediazoniation within the complex (k₂) is smallest, for complexes with 21-crown-7 compared to 18-crown-6 or dicyclohexano-24-crown-8. researchgate.net
Furthermore, complexation with crown ethers can alter the mechanism of dediazoniation. researchgate.net While uncomplexed diazonium salts typically decompose via a heterolytic pathway to form an aryl cation, the decomposition of a crown ether-complexed diazonium ion can proceed through a homolytic pathway, especially for diazonium ions with strongly electron-withdrawing substituents. researchgate.net This change in mechanism is a significant finding, as it allows for the generation of aryl radicals under conditions where they would not typically form.
The table below presents research findings on the complexation and decomposition of substituted benzenediazonium tetrafluoroborates with 18-crown-6.
| Substituent on Benzene Ring | Equilibrium Constant (K) / M⁻¹ | Rate Constant of Complex (k₂) / s⁻¹ | Rate Constant of Free Ion (k₁) / s⁻¹ |
| p-OCH₃ | 160 | 1.8 x 10⁻⁵ | 1.3 x 10⁻⁴ |
| p-CH₃ | 430 | 1.1 x 10⁻⁵ | 2.0 x 10⁻⁴ |
| H | 1100 | 1.1 x 10⁻⁵ | 7.9 x 10⁻⁴ |
| p-Cl | 2300 | 2.3 x 10⁻⁵ | 1.2 x 10⁻³ |
| m-Cl | 4100 | 1.2 x 10⁻⁴ | 7.8 x 10⁻³ |
Data adapted from studies on substituted benzenediazonium tetrafluoroborates in 1,2-dichloroethane (B1671644) at 50°C. researchgate.net
Stability and Degradation Kinetics of Benzenediazonium Sulfate
Factors Governing Thermal Stability
The thermal stability of benzenediazonium (B1195382) sulfate (B86663) is not an intrinsic, immutable property but is instead governed by a delicate interplay of electronic and structural factors within the molecule and its immediate chemical environment.
The nature and position of substituents on the aromatic ring play a pivotal role in determining the thermal stability of benzenediazonium salts. The diazonium group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org
Electron-donating groups, particularly at the ortho and para positions, have been found to enhance the stability of diazonium salts. shu.ac.uk Conversely, electron-withdrawing groups tend to decrease stability. researchgate.net For instance, a study comparing mono-chloro substituted anilines revealed that meta-substitution resulted in greater thermal stability for the corresponding diazonium salt. whiterose.ac.uk The presence of an electron-donating methoxy (B1213986) group at the para-position leads to a lower degradation temperature compared to its unsubstituted counterpart. whiterose.ac.uk The stabilizing effect of electron-donating groups can be attributed to their ability to delocalize the positive charge of the diazonium group, thereby strengthening the C-N bond. shu.ac.uk
The following table summarizes the effect of various substituents on the decomposition temperature of benzenediazonium salts:
| Substituent | Position | Effect on Stability | Initial Decomposition Temperature (°C) |
| p-Methoxy | para | Decreases | 140 |
| p-Bromo | para | - | 140 |
| p-Nitro | para | - | 150 |
| m-Chloro | meta | Increases | >200 |
| Data sourced from a comparative study of tetrafluoroborate (B81430) salts, which exhibit similar trends to sulfate salts. whiterose.ac.uk |
Generally, larger counterions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) contribute to greater thermal stability compared to smaller ions like chloride (Cl⁻). researchgate.net This increased stability is partly attributed to the size match between the cation and the anion, which leads to a more stable crystal lattice. stackexchange.com Benzenediazonium tetrafluoroborate, for example, is easily handled at the bench, whereas the chloride salt is dangerously explosive. wikipedia.org Hexafluorophosphate and tetrafluoroborate have been specifically chosen as stabilizing counterions in the synthesis of functionalized benzenediazonium reagents. nih.gov Research has shown that tetrafluoroborate salts are generally more stable than their hexafluorophosphate counterparts. shu.ac.uk The sulfate anion (SO₄²⁻) also imparts a degree of stability, allowing for the isolation and handling of benzenediazonium sulfate under controlled conditions. cymitquimica.com
Impact of Solvent and Water Content on Decomposition Pathways
The solvent environment and the presence of water significantly influence the decomposition pathways and rates of benzenediazonium salts. The decomposition can proceed through different mechanisms, primarily heterolytic or homolytic pathways, depending on the solvent's properties.
In aqueous solutions, the decomposition of benzenediazonium salts typically leads to the formation of phenols. wikipedia.orgvedantu.com This reaction, known as "Phenolverkochung," is suppressed in the presence of acid to prevent the newly formed phenol (B47542) from coupling with the remaining diazonium salt. wikipedia.org The decomposition in water is often considered a pseudo-first-order reaction. ju.edu.joscite.ai
The presence of water can also affect the thermal behavior of the solid salt. For instance, the decomposition of a wetted 2,4,6-tribromophenyl (B11824935) diazonium bromide salt was triggered by friction or impact. at.ua In some cases, the presence of water can alter the observed exothermic events during thermal analysis, potentially by lowering the occurrence of side reactions that form azo compounds. at.ua
In non-aqueous, electron-donating solvents, the decomposition is often accelerated and proceeds through a free radical mechanism. shu.ac.uk The choice of solvent can direct the decomposition towards different products. For example, decomposition in methanol (B129727) can yield anisole. scite.aidoubtnut.com The rate of decomposition shows very low sensitivity to the solvent in some cases, with the rate varying by only a factor of 9 across 19 different solvents in one study. mdpi.com
Kinetic Studies of Decomposition Reactions
The decomposition of benzenediazonium salts has been the subject of numerous kinetic studies. In aqueous solutions, the decomposition is typically found to follow first-order kinetics with respect to the diazonium salt concentration. ju.edu.joacs.org This is often studied by monitoring the evolution of nitrogen gas or by spectrophotometric analysis of the disappearing diazonium ion. ju.edu.jocolostate.edu
The rate of decomposition is highly dependent on temperature. Kinetic runs are often performed at various temperatures (e.g., 25, 30, and 40°C) to determine the rate constant and the Arrhenius activation energy. ju.edu.jocolostate.edu The rate constant can be determined from the slope of a plot of the natural logarithm of the concentration (or a property proportional to it, like absorbance) versus time. colostate.edu
Kinetic studies have also been employed to elucidate the reaction mechanism. While often treated as a unimolecular decomposition, evidence suggests that the reaction in aqueous solution can be bimolecular, involving the attack of a water molecule on the benzenediazonium cation. rsc.orgrice.edu The addition of salts with nucleophilic anions can influence the reaction rate, providing further insight into the mechanism. rsc.org
Identification and Analysis of Decomposition Products
The products of this compound decomposition vary depending on the reaction conditions. In aqueous media, the primary product is phenol, with the evolution of nitrogen gas. wikipedia.orgju.edu.jo In the presence of other nucleophiles, a variety of substitution products can be formed. For example, decomposition in the presence of chloride ions can yield chlorobenzene (B131634). cdnsciencepub.com When warmed with methanol, benzenediazonium hydrogen sulfate forms anisole. doubtnut.com
The analysis of these decomposition products is crucial for understanding the reaction pathways. Techniques such as gas chromatography (GC) are used to separate and identify volatile products like substituted biphenyls formed during thermal decomposition in aromatic solvents. cdnsciencepub.com High-performance liquid chromatography (HPLC) and UV/Vis spectroscopy are also valuable tools for analyzing the loss of the diazonium compound and the formation of products. shu.ac.uk Mass spectrometry has been used to identify decomposition products in the residue from explosive incidents involving diazonium salts. figshare.com
In a study of the thermal decomposition of benzenediazonium borofluoride in various aromatic solvents, the main product was fluorobenzene, alongside substituted biphenyls. cdnsciencepub.com The qualitative identification of nitrogen gas is a common observation in decomposition studies. acs.org
Strategies for Enhancing Stability in Research Contexts
Given the inherent instability of many diazonium salts, various strategies have been developed to enhance their stability for safer handling and storage in research and industrial settings.
One of the most effective strategies is the choice of a suitable counterion. As discussed, large, non-nucleophilic counterions like tetrafluoroborate, hexafluorophosphate, and tosylate significantly increase the stability of diazonium salts, allowing them to be isolated as crystalline solids that are stable at room temperature. wikipedia.orgresearchgate.netnih.govresearchgate.net
Another approach is to protect the diazonium group by converting it into a more stable derivative, such as a triazene. whiterose.ac.uk Triazenes can be easily prepared and show significantly greater thermal stability than their corresponding diazonium salts. whiterose.ac.ukresearchgate.net They can later be converted back to the diazonium salt under acidic conditions when needed. whiterose.ac.uk
Controlling the temperature is a fundamental strategy. Diazotization reactions and the subsequent use of the diazonium salts are typically carried out at low temperatures (0–5 °C) to minimize decomposition. wikipedia.orgvedantu.com For storage, refrigeration is essential. colostate.edu
The use of additives can also improve stability. Crown ethers and high molecular weight polyethers have been shown to significantly improve the thermal stability of diazonium salts in certain systems. shu.ac.uk Additionally, preparing diazonium salts in the presence of certain sulfonic acids, like 1,5-naphthalenedisulfonic acid, can yield stable, solid diazonium salts. researchgate.net In situ generation and consumption of the diazonium salt, often employed in continuous flow chemistry, is an inherently safer method as it avoids the accumulation of large quantities of the unstable intermediate. whiterose.ac.uk
Spectroscopic and Advanced Analytical Characterization in Research
Spectrophotometric Analysis (UV/Vis Spectroscopy) for Concentration and Decomposition Monitoring
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for studying benzenediazonium (B1195382) salts. The diazonium ion exhibits a characteristic absorption maximum (λmax) in the UV region, which allows for its quantification and the monitoring of its decomposition over time. The position of this peak can be influenced by substituents on the benzene (B151609) ring. For instance, the unsubstituted benzenediazonium ion has a λmax around 262 nm, while electron-donating groups like methoxy (B1213986) can shift this to longer wavelengths, and electron-withdrawing groups can cause a shift to shorter wavelengths. iucr.org
The kinetics of the thermal decomposition of benzenediazonium ions are frequently studied by monitoring the decrease in absorbance at the λmax of the diazonium ion over time. colostate.eduresearchgate.net This process, known as dediazoniation, typically follows first-order kinetics. researchgate.net By conducting these measurements at various temperatures, the activation energy for the decomposition can be determined using the Arrhenius equation. researchgate.net This technique is invaluable for assessing the stability of different benzenediazonium salts under various conditions, such as in the presence of different solvents or surfactants. researchgate.netshu.ac.uk Studies have shown that temperature is a primary factor governing the decomposition rate. researchgate.net
Table 1: UV/Vis Absorption Maxima for Substituted Benzenediazonium Ions
| Substituent on Benzene Ring | λmax (nm) |
| H | ~262 |
| p-CH3 | ~275 |
| p-Br | ~275 |
| p-NO2 | ~260 |
| m-Cl | 226 |
| p-OCH3 | 244 |
Note: The exact λmax can vary slightly depending on the solvent and counter-ion. iucr.org
Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation of Derivatives
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of benzenediazonium sulfate (B86663) and its derivatives. The most characteristic vibrational mode for diazonium salts is the N≡N stretching vibration.
In FTIR spectra, this strong absorption band typically appears in the range of 2100–2300 cm⁻¹. For example, 4-diazoniobenzenesulfonate (B1199087) shows a strong N≡N stretch at approximately 2250 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the aromatic ring.
Raman spectroscopy is also highly effective for characterizing these compounds. The N≡N stretching vibration gives a strong and distinct signal. ifremer.fr Studies comparing the Raman spectra of phenyl-amine precursors and their corresponding diazonium salts show characteristic shifts in vibrational frequencies. For instance, the benzene ring stretching mode, observed between 1585-1611 cm⁻¹, shifts to a lower wavenumber upon conversion of the amine to the diazonium salt. ifremer.fr Other bands related to the benzene ring, such as the trigonal ring breathing vibration (~1000 cm⁻¹), are also used for structural confirmation. ifremer.fr
Table 2: Characteristic Vibrational Frequencies for Benzenediazonium Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N≡N Stretch | 2100–2300 | FTIR, Raman |
| Benzene Ring Stretch | 1585–1611 | Raman |
| Trigonal Ring Breathing | ~1000 | Raman |
| S=O Stretch (in sulfonated derivatives) | ~1180 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful technique for the unambiguous structural determination of benzenediazonium derivatives and for gaining mechanistic insights into their reactions. rsc.org
¹H NMR: The proton NMR spectra provide information about the aromatic protons. The strong electron-withdrawing nature of the diazonium group causes the aromatic protons to be deshielded, shifting their signals to a downfield region (typically δ 8.0–8.5 ppm). Monitoring ¹H NMR spectra over the course of a reaction, such as an azo coupling, can provide information on the relative reactivity of reagents and help detect reaction intermediates. rsc.org
¹³C NMR: The carbon NMR spectra are used to identify all carbon atoms in the molecule. The carbon atom attached to the diazonium group (C1) is significantly deshielded. In derivatives, the chemical shifts of the aromatic carbons provide clear evidence of the substitution pattern.
¹⁵N NMR: Nitrogen-15 NMR is particularly informative for studying the diazonium group directly. The two nitrogen atoms of the N₂⁺ group have distinct chemical shifts, which are sensitive to substituents on the benzene ring. researchgate.net This technique has been instrumental in studying the tautomeric equilibria (azo vs. hydrazone forms) in the products of azo coupling reactions. researchgate.netcapes.gov.br
Low-temperature NMR studies have been attempted to detect transient species like Wheland intermediates in azo-coupling reactions, although their detection often requires the presence of multiple strong electron-donating groups on the benzene ring. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of benzenediazonium salts. scispace.com XRD analysis provides accurate bond lengths, bond angles, and details about intermolecular interactions in the crystal lattice.
Studies on benzenediazonium chloride and benzenediazonium tetrafluoroborate (B81430) have revealed key structural features. scispace.comcdnsciencepub.com The C-N-N arrangement is essentially linear. scispace.com The N≡N triple bond length is very short, typically around 1.08-1.10 Å, confirming its triple bond character. scispace.comcdnsciencepub.com The C-N bond length is around 1.385-1.415 Å. scispace.comcdnsciencepub.com The analysis also shows that the benzene ring can be slightly distorted from its ideal hexagonal geometry. scispace.com The crystal packing is determined by electrostatic interactions between the benzenediazonium cation and the counter-anion (e.g., sulfate). scispace.comcdnsciencepub.com
Table 3: Selected Bond Lengths from XRD Analysis of Benzenediazonium Salts
| Bond | Benzenediazonium Chloride (Å) | Benzenediazonium Tetrafluoroborate (Å) |
| N≡N | 1.097 | 1.083 |
| C-N | 1.385 | 1.415 |
| C-C (average) | ~1.378 | ~1.377 |
Data sourced from studies on the respective salts. scispace.comcdnsciencepub.com
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of benzenediazonium salts and their reaction products. mdpi.com Electrospray ionization (ESI) is a common technique for analyzing these ionic compounds. scite.ai
In positive-ion ESI-MS, the intact benzenediazonium cation [C₆H₅N₂]⁺ is observed. scite.airesearchgate.net A characteristic fragmentation pathway for diazonium ions under collision-induced dissociation (CID) is the facile loss of a neutral nitrogen molecule (N₂), resulting in the formation of the corresponding aryl cation [C₆H₅]⁺. scite.airesearchgate.net The relative stability of different substituted benzenediazonium cations can be compared by examining the energy required to induce this fragmentation. scite.ai High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the ion. rsc.org MS is also a powerful tool for identifying reaction products and impurities. mdpi.comnih.gov
Pulse Radiolysis for Studying Electron Transfer and Radical Formation
Pulse radiolysis is a sophisticated technique used to study the fast reactions of transient species like radicals and excited states. It has been employed to investigate the reduction of benzenediazonium salts and the subsequent formation of radicals. researchgate.netacs.org In these experiments, a short pulse of high-energy electrons is used to generate reducing species, such as the solvated electron (e⁻aq) or hydrogen atoms (H•), in a solution.
When the solvated electron reacts with a benzenediazonium salt, it leads to the formation of a short-lived diazenyl radical (Ar-N₂•). acs.orgscispace.com This radical can then lose a molecule of dinitrogen (N₂) to form an aryl radical (Ar•). acs.org The aryl radical is a highly reactive intermediate that can go on to react with other species in the solution, including the parent diazonium salt to form azobenzene (B91143) radical cations. researchgate.netacs.org
Alternatively, in strongly acidic solutions, the principal reductant is the hydrogen atom, which adds to the diazonium salt to form an H adduct. researchgate.netacs.org This adduct can then fragment to form a protonated aryl radical. researchgate.netacs.org The rate constants for these electron transfer and radical formation steps can be determined, providing fundamental insights into the reaction mechanisms. researchgate.netacs.orgacs.org
Table 4: Rate Constants for Reactions of Substituted Benzenediazonium Salts Studied by Pulse Radiolysis
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reaction |
| Solvated Electron | Diffusion-controlled | Reduction to diazenyl radical |
| Hydrogen Atom | (2.3–9.0) x 10⁸ | Formation of H adduct |
| Aryl Radical with Diazonium Salt | (0.13–5.9) x 10⁷ | Formation of azobenzene radical cation |
Rate constants vary with the substituent on the benzene ring. researchgate.netacs.orgacs.org
Chromatographic Techniques (HPLC) for Purity and Degradation Product Analysis
High-performance liquid chromatography (HPLC) is an essential technique for the separation, quantification, and purification of benzenediazonium salts and their reaction products. researchgate.netshu.ac.uk It is particularly useful for assessing the purity of a synthesized salt and for monitoring the progress of a reaction by separating the starting materials from the products.
Reverse-phase HPLC, often coupled with a UV detector, is commonly used. sielc.com The retention time of the benzenediazonium salt can be used for its identification, while the peak area allows for its quantification. This method is invaluable for studying the decomposition of diazonium compounds, as it can simultaneously determine the rate of disappearance of the starting material and the rate of formation of various degradation products. researchgate.netshu.ac.uk This provides a more complete picture of the decomposition mechanism than UV/Vis spectroscopy alone. shu.ac.uk For instance, HPLC analysis can separate and identify products of both homolytic (radical) and heterolytic (ionic) decomposition pathways.
Computational and Theoretical Chemistry Studies of Benzenediazonium Sulfate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic structure of the benzenediazonium (B1195382) cation. Both ab initio methods (like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Coupled Cluster) and Density Functional Theory (DFT) have been employed to investigate its geometry, charge distribution, and bonding characteristics. acs.orgnih.govresearchgate.net
Studies utilizing methods such as RHF, MP2, QCISD(T)//MP2, and the hybrid B3LYP functional have been conducted to understand the electronic structure. acs.orgnih.gov A key finding from these theoretical studies is the description of the C-N bond, which is best represented as a dative bond between a phenyl cation (C₆H₅⁺) and a dinitrogen (N₂) molecule. missouri.edu This model emphasizes that a significant portion of the positive charge resides on the phenyl ring rather than being localized solely on the diazonium group. missouri.edu
Natural Bond Orbital (NBO) analysis further supports this model, revealing the nature of the electronic interactions. researchgate.net The geometry of the benzenediazonium ion has been shown to be planar, with a linear C-N-N arrangement confirmed by both calculations and X-ray crystallography. shu.ac.ukwikipedia.org The N≡N bond length is calculated to be very similar to that of free dinitrogen, reinforcing the dative bonding model. wikipedia.org
DFT calculations, particularly using functionals like B3LYP and M06-2X with basis sets such as 6-311+G(2d,p), have been used to study the effects of substituents on the electronic structure of the benzenediazonium cation. researchgate.netconicet.gov.ar These studies show that electron-donating groups on the para position increase the electronic density on the diazonium group, affecting its stability and reactivity. conicet.gov.ar The choice of functional can influence the calculated properties; for instance, B3LYP may better reproduce certain NMR shifts, while M06-2X might be more accurate for others. conicet.gov.ar
Table 1: Comparison of Calculated Properties for p-Substituted Benzenediazonium Cations
| Substituent (p-R) | Method | Calculated ¹⁵Nα Shift (ppm) | Calculated ¹⁵Nβ Shift (ppm) | Calculated C(ipso) Shift (ppm) |
|---|---|---|---|---|
| -NMe₂ | B3LYP | Downfield | Downfield | Shielded |
| -OMe | B3LYP | Downfield | Downfield | Shielded |
| -OH | B3LYP | Downfield | Downfield | Shielded |
| -Me | B3LYP | Downfield | Downfield | Shielded |
| -NO₂ | B3LYP | Upfield | Upfield | Deshielded |
This table is a qualitative representation based on trends described in the literature. researchgate.netconicet.gov.ar The terms "Downfield," "Upfield," "Shielded," and "Deshielded" are relative to the unsubstituted benzenediazonium cation.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry has been crucial in exploring the mechanisms of reactions involving the benzenediazonium ion, such as nucleophilic aromatic substitution (SₙAr) and dediazoniation. acs.orgnih.gov Theoretical studies have compared the unimolecular Sₙ1Ar and bimolecular Sₙ2Ar pathways for the reaction of benzenediazonium ion with water. acs.orgnih.gov
Using ab initio and DFT methods, researchers have modeled the potential energy surfaces for these reactions, identifying transition state structures and calculating activation energies. acs.orgnih.gov For the reaction with a single water molecule, calculations suggest that the direct bimolecular Sₙ2Ar process is a viable model. acs.orgnih.gov The transition state for the Sₙ2Ar reaction is described as a loose complex where a phenyl cation is weakly bonded to both the incoming nucleophile (water) and the outgoing dinitrogen molecule. acs.orgnih.gov
Even though the Gibbs free energy profile might favor a strict Sₙ1Ar process (proceeding via a free phenyl cation intermediate), it is argued that such a pathway is unlikely in solvolysis reactions. missouri.edu Instead, reactions likely proceed through transition states with Sₙ2Ar character. missouri.edu Computational studies on the Sandmeyer reaction also propose mechanisms involving aryl radical intermediates, where copper salts facilitate electron transfer to the diazonium cation. masterorganicchemistry.com
Prediction and Analysis of Spectroscopic Properties
Theoretical calculations are widely used to predict and interpret the spectroscopic properties of benzenediazonium salts, including their NMR, IR, and UV-Vis spectra.
The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (GIAO-DFT), has proven effective in calculating ¹³C and ¹⁵N NMR chemical shifts. researchgate.netconicet.gov.ar These calculations have been used to study the influence of substituents, counter-ions, and solvents on the NMR spectra of benzenediazonium cations. researchgate.netconicet.gov.ar The results generally show good correlation with experimental data, with GIAO-DFT often outperforming GIAO-MP2 in accuracy for ¹⁵N shifts. researchgate.netconicet.gov.ar
Computational methods are also employed to calculate vibrational frequencies. DFT calculations (e.g., using the B3LYP functional) can predict the characteristic N≡N stretching frequency in the IR spectrum, which typically appears in the range of 2100–2300 cm⁻¹. researchgate.nettdl.org These theoretical spectra often show close agreement with experimental results, aiding in the structural confirmation of synthesized compounds. researchgate.netresearchgate.net
Time-dependent DFT (TD-DFT) is the primary tool for predicting electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net Calculations can determine the maximum absorption wavelength (λₘₐₓ) and the corresponding oscillator strengths. researchgate.net For the benzenediazonium ion, the λₘₐₓ is typically calculated to be in the 270–280 nm range. These theoretical predictions are valuable for understanding the photophysical properties and the effect of substituents on the electronic absorption of these compounds. uva.nl
Table 2: Calculated Spectroscopic Data for Benzenediazonium Ion
| Spectroscopic Property | Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| ¹⁵N Chemical Shifts | GIAO-DFT | Correlates well with experiment | Varies with substituent | researchgate.netconicet.gov.ar |
| N≡N Stretch (IR) | DFT/B3LYP | ~2416 cm⁻¹ | ~2434 cm⁻¹ | researchgate.net |
| λₘₐₓ (UV-Vis) | TD-DFT | ~355 nm (for a derivative) | Varies with derivative | researchgate.net |
Note: The values presented are illustrative and can vary significantly based on the specific derivative, solvent, and computational level of theory.
Modeling of Intermolecular Interactions and Solvation Effects
Understanding the behavior of benzenediazonium sulfate (B86663) in solution requires modeling its interactions with solvent molecules. Computational models are used to investigate these intermolecular forces and their impact on reactivity and stability.
The Isodensity Polarized Continuum Model (IPCM) is one such method used to study solvation effects. acs.orgnih.govmissouri.edu Calculations using IPCM have shown that while the solvent has a significant effect on the activation energy of dediazoniation (approximately 12 kcal/mol), the magnitude of this effect is surprisingly similar across different solvents like water, methanol (B129727), and DMSO. acs.orgmissouri.edu This finding helps to reconcile experimental kinetic data with theoretical models. acs.orgmissouri.edu
Explicit solvent models, where individual solvent molecules are included in the quantum chemical calculation, have also been used. For example, studies on the reaction of substituted benzenediazonium cations with diphenylamine (B1679370) have incorporated a large number of water molecules (up to 157) to simulate the aqueous medium. researchgate.net These calculations revealed that the solvent can stabilize specific intermediates, thereby influencing the reaction pathway. researchgate.net The influence of the counter-ion (e.g., chloride vs. tetrafluoroborate) on the properties of the benzenediazonium cation has also been assessed computationally in both the gas phase and in solution using continuum models. researchgate.netconicet.gov.ar
Applications in Crystal Structure Prediction and Lattice Energy Calculations for Related Systems
While the primary focus is often on the isolated cation or its behavior in solution, computational methods also find application in solid-state properties. For related systems like benzenediazonium chloride, quantum-chemical calculations of the crystalline material have been performed to understand properties like impact sensitivity. nih.gov
These solid-state DFT calculations can model the effects of pressure on the crystal, revealing mechanisms such as electron transfer from the anion to the cation, which can lead to decomposition. nih.gov Although crystal structure prediction from first principles is a highly complex task, computational methods can be used to rationalize known crystal structures and predict the structures of related compounds. cdu.edu.ua
Lattice energy, the energy required to separate one mole of a solid ionic compound into its gaseous ions, is a key predictor of the stability and physical properties of a salt. aakash.ac.in While direct, high-level calculations for a complex salt like benzenediazonium sulfate are challenging, theoretical values for simpler ionic solids can be calculated and compared with experimental data from Born-Haber cycles. savemyexams.com Discrepancies between theoretical (based on a purely ionic model) and experimental lattice energies can indicate the degree of covalent character in the bonding. savemyexams.com Simple empirical equations, often derived from a large set of experimental data and basic physical principles, can also be used to estimate the lattice potential energy from readily available data like density and molar mass. acs.org These calculations are crucial for understanding the stability of different diazonium salts, noting that salts with counterions like tetrafluoroborate (B81430) are often more stable than those with halides like chloride. shu.ac.ukwikipedia.org
Applications in Advanced Organic Synthesis Research
Synthesis of Complex Aryl and Substituted Aromatic Compounds
Benzenediazonium (B1195382) sulfate (B86663) is a key intermediate for synthesizing a diverse range of substituted aromatic compounds. The diazonio group (–N₂⁺) can be readily displaced by a wide variety of nucleophiles, enabling the introduction of functionalities that are otherwise challenging to install directly onto an aromatic ring. libretexts.orgopenstax.org This versatility makes diazonium chemistry a frequently applied strategy in the preparation of aromatic compounds, second only to electrophilic aromatic substitution. wikipedia.org
The reactions often proceed under mild conditions and provide access to a broad spectrum of aryl derivatives. vedantu.com For instance, the Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl⁻, Br⁻) or the cyanide group (CN⁻). wikipedia.orgmycollegevcampus.com A related transformation, the Gattermann reaction, uses copper powder and the corresponding acid. lkouniv.ac.in Fluorine can be introduced via the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated benzenediazonium tetrafluoroborate (B81430) salt. wikipedia.orglkouniv.ac.in Similarly, an iodine atom can be introduced by simply treating the diazonium salt with potassium iodide, without the need for a copper catalyst. wikipedia.org
These methods allow for the strategic synthesis of complex molecules where substituents can be placed in specific positions, often by starting with a readily available aniline (B41778) derivative, converting it to the diazonium salt, and then performing the desired substitution. libretexts.org
Table 1: Selected Substitution Reactions of Benzenediazonium Salts
| Reaction Name | Reagent(s) | Product Functional Group | Reference(s) |
| Sandmeyer Reaction | CuCl / HCl | Aryl chloride (-Cl) | wikipedia.orgmycollegevcampus.com |
| Sandmeyer Reaction | CuBr / HBr | Aryl bromide (-Br) | wikipedia.orgmycollegevcampus.com |
| Sandmeyer Reaction | CuCN / KCN | Aryl nitrile (-CN) | wikipedia.orglibretexts.org |
| Gattermann Reaction | Cu powder / HCl | Aryl chloride (-Cl) | lkouniv.ac.in |
| Balz-Schiemann Reaction | HBF₄, then heat | Aryl fluoride (B91410) (-F) | wikipedia.orglkouniv.ac.in |
| Iodination | KI | Aryl iodide (-I) | wikipedia.org |
| Hydroxylation | H₂O, H₂SO₄, heat | Phenol (B47542) (-OH) | wikipedia.org |
| Nitration | NaNO₂ / Cu | Nitroarene (-NO₂) | wikipedia.org |
Construction of Unsymmetrical Biaryls (e.g., Gomberg-Bachmann Reaction)
Benzenediazonium salts are crucial reagents for the synthesis of biaryls, which are compounds containing two directly connected aromatic rings. wikipedia.org The Gomberg-Bachmann reaction provides a direct method for aryl-aryl coupling by reacting a diazonium salt with another aromatic compound, often in the presence of a base. wikipedia.orgchemeurope.com This reaction proceeds through an aryl radical intermediate. wikipedia.org
For example, benzenediazonium chloride can react with benzene (B151609) in the presence of sodium hydroxide (B78521) to produce diphenyl. wikipedia.org [C₆H₅N₂]⁺Cl⁻ + C₆H₆ → (C₆H₅)₂ + N₂ + HCl wikipedia.org
While the Gomberg-Bachmann reaction is broad in scope for both the diazonium salt and the arene partner, its primary drawback is often low yields, typically under 40%, due to competing side reactions. wikipedia.orgchemeurope.comlibretexts.org To improve yields, modifications have been developed, such as using diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst or employing 1-aryl-3,3-dialkyltriazenes. wikipedia.orglibretexts.org An important intramolecular variation of this reaction is the Pschorr cyclization, which generally provides better yields for creating fused ring systems. wikipedia.orgchemeurope.com
Introduction of Diverse Heteroatom-Containing Functional Groups
A significant application of benzenediazonium sulfate is the introduction of a wide variety of functional groups containing heteroatoms—atoms other than carbon and hydrogen. pressbooks.pub The most common heteroatoms found in organic compounds are nitrogen, oxygen, and sulfur. uou.ac.in The diazonium group's ability to be replaced by numerous nucleophiles makes it an invaluable tool for creating C-X bonds, where X is a heteroatom. libretexts.orgopenstax.org
This process allows for the synthesis of various classes of compounds:
Aryl Halides: As mentioned in the Sandmeyer and related reactions, fluoro, chloro, bromo, and iodo groups can be efficiently attached to an aromatic ring. wikipedia.orglkouniv.ac.in
Phenols: The hydroxyl group (-OH) can be introduced by heating the aqueous diazonium salt solution, a reaction catalyzed by the sulfuric acid present when using this compound. wikipedia.org
Aryl Azides: Reaction with sodium azide (B81097) allows for the formation of aryl azides. researchgate.net Aryl diazonium silica (B1680970) sulfates have been shown to be stable and effective reagents for this transformation under mild conditions. researchgate.net
Sulfur-containing groups: The introduction of sulfur functionalities is also possible, leading to compounds like thiophenols or their derivatives.
Table 2: Introduction of Heteroatom Functional Groups using Benzenediazonium Salts
| Heteroatom | Functional Group | Reagent | Resulting Compound Class | Reference(s) |
| Fluorine | -F | HBF₄, heat | Aryl fluoride | wikipedia.orglkouniv.ac.in |
| Chlorine | -Cl | CuCl | Aryl chloride | wikipedia.orgmycollegevcampus.com |
| Bromine | -Br | CuBr | Aryl bromide | wikipedia.orgmycollegevcampus.com |
| Iodine | -I | KI | Aryl iodide | wikipedia.org |
| Oxygen | -OH | H₂O, heat | Phenol | wikipedia.org |
| Nitrogen | -N₃ | NaN₃ | Aryl azide | researchgate.net |
| Sulfur | -SCN | CuSCN | Aryl thiocyanate | science.gov |
| Carbon | -CN | CuCN | Aryl nitrile (Benzonitrile) | wikipedia.org |
Preparation of Specialty Organic Compounds (e.g., S-aryl dithiocarbamates)
Benzenediazonium salts are employed in the synthesis of specialized organic molecules, such as S-aryl dithiocarbamates. rsc.orgresearchgate.net These organosulfur compounds have attracted research interest for their potential applications, including as fungicides and as intermediates in further synthesis. urfu.ru
Modern synthetic methods focus on environmentally friendly and efficient protocols. Research has demonstrated the successful synthesis of S-aryl dithiocarbamates through a one-pot reaction involving an aryl diazonium salt (such as the more stable tetrafluoroborate salt), carbon disulfide, and an amine. rsc.orgresearchgate.net A key advantage of these newer methods is that they can often be performed under transition metal-free conditions in water at room temperature, aligning with the principles of green chemistry. rsc.orgresearchgate.net The process avoids hazardous solvents and the products can often be purified by simple crystallization. researchgate.net These protocols are noted for their simple operation, good to excellent yields, and the use of readily accessible reactants. researcher.life
Role in the Synthesis of Conjugated Systems and Polymers
This compound plays a vital role in the synthesis of compounds with extended conjugated π systems, most notably azo dyes. libretexts.orgopenstax.org Azo coupling reactions occur when a diazonium salt acts as an electrophile and attacks an activated aromatic ring, such as a phenol or an arylamine. libretexts.org This electrophilic aromatic substitution typically happens at the para position of the activated ring. libretexts.org
The resulting azo compounds (Ar–N=N–Ar′) possess a highly conjugated system that absorbs light in the visible region of the electromagnetic spectrum, which is the source of their intense color. libretexts.orgopenstax.org This property has led to their widespread use as dyes and pigments. ontosight.ai
Furthermore, diazonium salts are utilized in materials science for creating functional polymers. ontosight.ai They can be used to initiate polymerization or to functionalize surfaces by grafting polymer chains onto them. researchgate.net The reaction of benzenediazonium compounds with other monomers can lead to the formation of conjugated polymers, which are of interest for their unique optical and electronic properties. ontosight.airesearchgate.net
Benzenediazonium Sulfate in Materials Science and Supramolecular Chemistry Research
Surface Modification and Grafting Techniques
The ability of benzenediazonium (B1195382) salts to form robust organic layers on diverse substrates has made them a cornerstone of surface functionalization. frontiersin.orgmdpi.com This process, often initiated by electrochemical or chemical reduction, results in highly stable interfaces resistant to heat and chemical degradation. frontiersin.org
Electrografting Methodologies and Film Formation Mechanisms
Electrografting is a prominent technique for modifying electrode surfaces using benzenediazonium salts. nih.gov The process involves the electrochemical reduction of the diazonium cation, which leads to the release of nitrogen gas and the formation of a highly reactive aryl radical. nih.govmdpi.com This radical then forms a covalent bond with the electrode surface. mdpi.comnih.gov
The mechanism of film formation can be complex. While the initial step involves the grafting of a monolayer of aryl groups, the reactive aryl radicals can also attack already attached groups, leading to the formation of disordered polyaryl multilayers. frontiersin.orgnih.gov The thickness of these films can range from a few nanometers to over 100 nm. mdpi.com Factors such as the concentration of the diazonium salt and the electrochemical scan rate can influence whether a monolayer or a multilayer is formed. nih.gov The structure of these grafted films is often complex and not fully elucidated, being described as disordered oligomers rather than well-defined layers. nih.gov
Cyclic voltammetry is a common method used for electrografting, where repeated potential scans lead to the gradual formation of an insulating organic film on the electrode. mdpi.com Chronoamperometry, which involves applying a constant potential, is another frequently used technique. mdpi.com
Table 1: Key Aspects of Electrografting with Benzenediazonium Salts
| Feature | Description | References |
|---|---|---|
| Initiation | Electrochemical reduction of the diazonium cation. | nih.govmdpi.com |
| Key Intermediate | Highly reactive aryl radical. | frontiersin.orgnih.gov |
| Bonding | Formation of a covalent bond between the aryl group and the surface. | nih.govnih.gov |
| Film Structure | Can range from monolayers to disordered polyaryl multilayers. | frontiersin.orgnih.gov |
| Controlling Factors | Diazonium salt concentration, scan rate, and choice of solvent. | nih.gov |
| Common Techniques | Cyclic voltammetry, Chronoamperometry. | mdpi.com |
Regioselective Modification of Nanomaterials (e.g., gold nanostructures)
The modification of nanomaterials with benzenediazonium salts allows for the precise tuning of their surface properties. A notable application is the regioselective modification of gold nanostructures, such as nanorods and nanodisks. nih.govresearchgate.net This can be achieved through methods that exploit localized surface plasmon resonances (LSPRs). nih.gov
When gold nanostructures are irradiated with light of a specific wavelength, collective oscillations of their conduction electrons, known as LSPRs, are excited. This excitation generates "hot" electrons, particularly at the extremities or "hot spots" of the nanostructures. nih.govresearchgate.net These high-energy electrons can then reduce benzenediazonium cations present in the surrounding solution, leading to the localized grafting of aryl groups onto these specific regions. nih.gov By controlling the polarization of the incident light, it is possible to direct the modification to different locations on the same nanostructure. For instance, by using two different light polarizations in the presence of two different diazonium salts, regioselectively modified gold nanodiscs have been created. nih.gov This technique offers a high degree of control over the spatial arrangement of functional groups on the nanoscale.
Development of Diazonium-Based Catalysts (e.g., Carbon Acid Catalysts)
Benzenediazonium salts serve as versatile reagents for the synthesis of solid acid catalysts, particularly those based on carbon materials. These catalysts are of significant interest due to their potential in various chemical transformations, such as esterification and transesterification reactions relevant to biodiesel production. mdpi.comwiley.com
The process typically involves the functionalization of a carbon support, such as activated carbon or carbon nanofibers, with sulfonic acid groups using an aryl diazonium salt derived from sulfanilic acid (4-aminobenzenesulfonic acid). mdpi.comwiley.comresearchgate.net The diazotization of sulfanilic acid produces 4-benzenediazonium sulfonate, which can then be grafted onto the carbon surface through a chemical reduction process, often using an agent like hypophosphorous acid. mdpi.com This results in a carbon material decorated with covalently attached arylsulfonic acid groups, creating a solid acid catalyst. mdpi.comwiley.com
These diazonium-derived carbon acid catalysts have shown promising activity. For example, a sulfonated activated carbon catalyst with a sulfonic acid group density of 0.64 mmol·g⁻¹ demonstrated significant catalytic activity in the esterification of various aliphatic acids. mdpi.com Similarly, carbon nanofibers functionalized with aryl sulfonic acid groups via in situ diazonium coupling have proven to be efficient and stable catalysts for the transesterification of triolein (B1671897) and methanol (B129727), outperforming some conventional sulfonated carbons. wiley.com Research has also explored the use of corncob-derived activated carbon to synthesize carbon acid catalysts using 4-benzenediazonium sulfonate, achieving a total acid density of 2.48 mmol/g and demonstrating high conversion rates in esterification reactions. utar.edu.my
Table 2: Examples of Diazonium-Based Carbon Acid Catalysts
| Carbon Support | Diazonium Precursor | Key Findings | References |
|---|---|---|---|
| Activated Carbon | 4-Benzenediazonium sulfonate | SO₃H density of 0.64 mmol·g⁻¹, effective in esterification. | mdpi.com |
| Carbon Nanofibers | Sulfanilic acid (in situ diazotization) | Efficient and stable for transesterification, outperforming conventional sulfonated carbons. | wiley.com |
| Corncob-derived Activated Carbon | 4-Benzenediazonium sulfonate | Total acid density of 2.48 mmol/g, high FAME yield in esterification. | utar.edu.my |
Photo-Imaging Systems and Lithographic Applications: Chemical Principles
Benzenediazonium salts are utilized in photo-imaging and lithographic processes due to their photosensitive nature. geeksforgeeks.org Upon exposure to light, particularly UV radiation, certain diazonium compounds decompose, which forms the basis of their application in creating images and patterns. geeksforgeeks.orgshu.ac.uk
In these systems, a photosensitive layer containing a diazonium salt is coated onto a substrate. google.com Often, these formulations also include polymers like polyvinyl alcohol. alternativephotography.com When exposed to actinic radiation through a mask, the diazonium salt in the exposed areas decomposes. google.com This decomposition can generate free radicals that initiate cross-linking of the surrounding polymer matrix. google.com The cross-linked areas become less soluble in a developer solution compared to the unexposed areas where the diazonium salt remains intact. google.com Consequently, washing with the developer removes the unexposed portions, leaving behind a patterned image corresponding to the mask. google.com
For example, compounds like copolymer formaldehyde (B43269)/p-diazo diphenylamine (B1679370) sulfate (B86663) or benzenediazonium, 4-(phenylamino)-sulfate 1:1 polymer with formaldehyde are used as sensitizers in screen emulsions. google.comalternativephotography.com The stability of the diazonium salt is a critical factor; they must be stable enough to not decompose prematurely but reactive enough to light to be useful for lithography. shu.ac.uk The choice of substituents on the benzene (B151609) ring and the counter-ion can influence this stability. shu.ac.uk
Interactions with Supramolecular Architectures
Benzenediazonium ions can participate in host-guest interactions with various supramolecular architectures, such as micelles and macrocycles. These non-covalent interactions can influence the reactivity and stability of the diazonium species.
For instance, the electrochemical properties of benzenediazonium ions are altered in the presence of sodium dodecyl sulfate (SDS) micelles. The diazonium ions can partition between the aqueous phase and the micellar pseudophase. researchgate.net This interaction affects the reduction potential and peak currents observed in cyclic voltammetry, allowing for the estimation of the association constant between the electrochemically generated aryl radicals and the micelles. researchgate.net
Furthermore, the stabilization of diazonium salts can be achieved through complexation with macrocyclic polyethers (crown ethers). mdpi.com The stability of the resulting complex depends on factors such as the relative size of the diazonium cation and the cavity of the crown ether, the basicity of the oxygen atoms in the polyether ring, and steric hindrance. mdpi.com This complexation can protect the diazonium ion, potentially modulating its reactivity in subsequent chemical transformations.
Emerging Research Directions and Green Chemistry Perspectives
Sustainable Synthetic Pathways for Benzenediazonium (B1195382) Sulfate (B86663)
The traditional synthesis of diazonium salts often involves the use of nitrous acid, which can lead to the formation of undesirable, dark decomposition products, complicating purification and lowering yields. scirp.org In response, green chemistry principles are being applied to develop cleaner and more efficient synthetic routes.
One sustainable approach involves the use of alternative diazotization agents like methyl nitrite (B80452), which avoids the in-situ generation of nitrous acid and thereby prevents the formation of associated decomposition products. scirp.org This method is noted for its simple operation and environmentally benign conditions. scirp.org
Another significant green strategy is the use of solid acid catalysts, which replace liquid acids that are often toxic, corrosive, and difficult to separate from the reaction mixture. tandfonline.com Research has demonstrated the effectiveness of nano silica-supported boron trifluoride (nano BF3·SiO2) for synthesizing aryl diazonium salts under solvent-free conditions at room temperature. tandfonline.com This method not only simplifies the process but also yields diazonium salts with high stability, capable of being stored for months at room temperature without special conditions. tandfonline.com Similarly, sulfonic acid-functionalized magnetic Fe3O4 nanoparticles have been used as a recyclable catalyst for diazo coupling reactions under solvent-free grinding conditions, offering mild reaction conditions and excellent conversion rates. rsc.org
These sustainable pathways represent a shift towards more economical and environmentally responsible methods for producing benzenediazonium sulfate and related compounds. The table below summarizes some of the green methodologies being explored.
| Green Synthesis Method | Key Features | Advantages |
| Methyl Nitrite Diazotization | Replaces traditional nitrous acid source. | Avoids dark decomposition products, environmentally benign. scirp.org |
| Nano BF3·SiO2 Catalyst | Solid acid catalyst used in solvent-free conditions. | Simple, rapid, cost-effective, produces highly stable diazonium salts. tandfonline.com |
| Magnetic Solid Acid Catalyst | Sulfonic acid-functionalized magnetic nanoparticles. | Mild conditions, excellent conversions, recyclable catalyst. rsc.org |
Novel Applications in Catalyst Design and Biodiesel Production
A significant area of emerging research is the use of 4-benzenediazonium sulfonate (4-BDS) in the synthesis of heterogeneous solid acid catalysts for biodiesel production. researchgate.netutar.edu.my This application addresses the need for cost-effective and reusable catalysts to convert low-cost feedstocks, such as those with high free fatty acid (FFA) content, into fatty acid methyl esters (FAME), or biodiesel. utar.edu.my
The process involves sulfonating a carbon source, often derived from biomass waste like oil palm empty fruit bunches or corncob, with 4-BDS. researchgate.netutar.edu.my This method attaches sulfonic acid groups (-SO3H) to the carbon material, creating a solid acid catalyst. researchgate.netutar.edu.my Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) have confirmed the successful attachment of these functional groups. researchgate.net
Research has shown that these biomass-derived catalysts are effective in the esterification of palm fatty acid distillate (PFAD). In one study, a catalyst synthesized from oil palm empty fruit bunch biochar and sulfonated with 4-BDS achieved a biodiesel yield of 98.1% under optimized conditions. researchgate.net Another study using a corncob-derived catalyst achieved a FAME yield of 83.48%. utar.edu.my These catalysts are noted for their thermal stability and high total acid density. researchgate.netutar.edu.my The use of 4-benzenediazonium sulfonate to functionalize carbon materials represents a promising strategy for creating value-added products from agricultural waste and advancing sustainable energy production. researchgate.netutar.edu.myresearchgate.net
Table: Performance of 4-BDS Derived Catalysts in Biodiesel Production
| Catalyst Source | Feedstock | Optimum Yield | Reference |
|---|---|---|---|
| Oil Palm Empty Fruit Bunch | Palm Fatty Acid Distillate (PFAD) | 98.1% | researchgate.net |
Exploration of Unique Electrochemical Properties for Advanced Technologies
The electrochemical properties of benzenediazonium salts are being actively explored for surface modification and the development of advanced technologies like chemical sensors and functional materials. The electrochemical reduction of a benzenediazonium salt at a cathode surface generates a highly reactive aryl radical. researchgate.netnih.gov This radical can then form a strong covalent bond with the electrode surface, resulting in a robustly modified material. researchgate.netnih.govmdpi.com
This electrografting process is versatile and can be applied to various surfaces, including glassy carbon, gold, and copper. researchgate.netacs.orgresearchgate.net A key finding is the ability to form micrometer-thick polyphenylene (PP) films through the electrochemical reduction of benzenediazonium tetrafluoroborate (B81430) in acetonitrile. researchgate.net These films are conductive and can be further functionalized by the reduction of other diazonium salts, opening pathways for creating complex, multilayered surfaces. researchgate.net
This surface modification capability is being harnessed for various applications:
Biosensors: Aryl films grafted from diazonium salts can serve as platforms for biosensors. mdpi.com For instance, nanoporous gold electrodes modified with benzenediazonium sulfonate have been used for the direct detection of copper(II) ions. researchgate.net
Catalysis: Nanoparticles modified with diazonium salts can be used as catalysts or catalyst supports. mdpi.comontosight.ai
Electronics: The ability to create patterned, covalently bonded graphene nanoflakes using diazonium salts points to applications in creating all-carbon molecular junctions and enhancing the thermal conductivity of materials. nih.gov
Recent research has also demonstrated a metal-free method for synthesizing valuable multi-substituted pyrazoles through the electrochemical reduction of aryl diazonium salts, which act as dual synthons, generating both aryl radicals and aryl diazo radicals. rsc.org This approach is characterized by its environmental friendliness and high atom economy. rsc.org
Continuous Flow Synthesis for Enhanced Efficiency and Selectivity
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of this compound and other diazonium salts. nih.gov The inherent instability and potential hazards of diazonium salts make them ideal candidates for flow synthesis, which handles small volumes at any given time, significantly enhancing safety. nih.gov
Flow reactors offer precise control over reaction parameters such as temperature, residence time, and mixing, which leads to improved selectivity and higher yields. rsc.org The large surface-area-to-volume ratio in microreactors allows for efficient heat removal, enabling reactions to be run under stable isothermal conditions. researchgate.net This is crucial for the exothermic diazotization reaction. researchgate.net
Studies have shown that continuous flow processes can dramatically shorten reaction times. For example, the formation of diazonium salts can be completed in less than a minute in a flow reactor. nih.gov This rapid processing minimizes the decomposition of the unstable diazonium intermediate. nih.govresearchgate.net Researchers have successfully developed methodologies for optimizing and scaling up diazotization reactions in continuous reactors, demonstrating the industrial applicability of this technology. rsc.orgacs.org The ability to telescope the in-situ generation of the diazonium salt with a subsequent reaction step in a continuous process further boosts efficiency and safety. nih.govresearchgate.net
Table: Advantages of Continuous Flow Synthesis for Diazotization
| Feature | Benefit |
|---|---|
| Small Reaction Volumes | Enhanced safety by minimizing the accumulation of unstable diazonium salts. nih.gov |
| Precise Temperature Control | Improved reaction control and prevention of thermal decomposition. researchgate.netresearchgate.net |
| Efficient Mixing | Increased reaction rates and higher yields. rsc.org |
| Short Residence Times | Reduced decomposition of intermediates and by-product formation. nih.govresearchgate.net |
| Scalability | Straightforward transition from laboratory to industrial production. rsc.org |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing benzenediazonium sulfate with high purity, and how can reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via diazotization of aniline derivatives in cold (0–5°C), acidic conditions (e.g., concentrated sulfuric acid) to stabilize the diazonium intermediate. Key steps include:
- Slow addition of sodium nitrite to the aniline-sulfuric acid mixture under controlled temperature.
- Precipitation and isolation using ice-cold ethanol or ether.
- Characterization via ¹H/¹³C NMR (to confirm aromatic proton environments), elemental analysis (C, H, N, S), and FT-IR (to identify sulfate and diazo groups).
- Reproducibility requires strict adherence to stoichiometric ratios, temperature control, and documentation of solvent purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification as a hazardous compound (CAS 536-47-0):
- Use fume hoods and explosion-proof equipment to mitigate risks of exothermic decomposition.
- Wear nitrile gloves , safety goggles , and flame-resistant lab coats .
- Store in airtight, light-resistant containers at ≤4°C, away from reducing agents or heat sources.
- Emergency protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Elemental analysis : Verify C, H, N, and S percentages against theoretical values.
- UV-Vis spectroscopy : Monitor λmax (~250–300 nm) for diazo group absorption.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds.
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
Advanced Research Questions
Q. How can the stability of this compound be optimized under varying pH and temperature conditions for long-term studies?
- Methodological Answer : Stability is pH- and temperature-dependent:
- Low-temperature storage (e.g., –20°C in dark) reduces hydrolysis.
- Buffered solutions (pH 2–3, sulfuric acid) prevent diazo group degradation.
- Monitor degradation kinetics via HPLC with UV detection, comparing retention times against fresh samples.
- Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life .
Q. What mechanistic insights explain the reactivity of this compound in aryl coupling reactions?
- Methodological Answer : In Sandmeyer or Gomberg-Bachmann reactions:
- The diazonium group acts as an electrophilic arylating agent , facilitated by sulfate’s stabilizing effect.
- Electron paramagnetic resonance (EPR) can detect radical intermediates in coupling reactions.
- Kinetic studies (varying temperature/reactant concentrations) reveal rate-determining steps, while DFT calculations model transition states .
Q. How should researchers address contradictions in reported yields or byproduct profiles during diazonium salt synthesis?
- Methodological Answer :
- Systematic parameter screening : Vary nitrosating agent (e.g., NaNO2 vs. isoamyl nitrite), acid strength, or reaction time.
- Byproduct identification : Use LC-MS or GC-MS to detect nitroso derivatives or sulfonic acid byproducts.
- Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, stirring rate) affecting yield .
Q. What methodologies validate analytical assays for quantifying this compound in complex matrices?
- Methodological Answer :
- Calibration curves : Prepare standards in matrices mimicking experimental conditions (e.g., buffered solutions).
- Recovery studies : Spike known concentrations into samples and measure accuracy (≥95%) and precision (RSD ≤5%).
- Cross-validation : Compare results from HPLC , UV-Vis , and ion chromatography for sulfate quantification .
Q. What are the dominant decomposition pathways of this compound, and how can they be mitigated during storage?
- Methodological Answer :
- Hydrolysis : Dominant in aqueous media, producing phenol derivatives and nitrogen gas. Mitigate by lyophilization or anhydrous storage.
- Thermal decomposition : Exothermic release of SO3 and NOx gases. Monitor via TGA-DSC and store below 25°C.
- Photodegradation : Use amber glass vials and UV-blocking storage cabinets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
